molecular formula C16H14O3 B1293598 Ethyl 4-phenylbenzoylformate CAS No. 6244-53-7

Ethyl 4-phenylbenzoylformate

Cat. No.: B1293598
CAS No.: 6244-53-7
M. Wt: 254.28 g/mol
InChI Key: JSNHSBCQHIQENB-UHFFFAOYSA-N
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Description

Ethyl 4-phenylbenzoylformate is an organic compound with the molecular formula C16H14O3. It is a member of the benzoylformate family and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a benzoylformate backbone.

Mechanism of Action

The mechanism of action of Ethyl 4-phenylbenzoylformate is not specified in the search results. This could be due to the fact that its use may vary depending on the context, such as in chemical synthesis or as a reagent .

Safety and Hazards

Ethyl 4-phenylbenzoylformate may cause skin, eye, and respiratory tract irritation . It is recommended to handle it with appropriate personal protective equipment and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl benzoylformate with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include steps such as esterification, purification, and crystallization to obtain the final product. The use of advanced technologies and optimized reaction conditions helps in achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-phenylbenzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of various compounds.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals

Comparison with Similar Compounds

Ethyl 4-phenylbenzoylformate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, research, and industrial applications.

Properties

IUPAC Name

ethyl 2-oxo-2-(4-phenylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-2-19-16(18)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNHSBCQHIQENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211481
Record name Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate
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URL https://comptox.epa.gov/dashboard/DTXSID90211481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6244-53-7
Record name Ethyl 4-biphenylylglyoxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6244-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006244537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl alpha-oxo(1,1'-biphenyl)-4-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl α-oxo[1,1'-biphenyl]-4-acetate
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